molecular formula C10H10O2 B6619383 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 858226-73-0

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B6619383
CAS No.: 858226-73-0
M. Wt: 162.18 g/mol
InChI Key: OUBBUDVCXAKBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde, or 5-H-Ind-4-Carb, is a chemical compound that is found in many plants and is used in many scientific applications. It is an important molecule in organic chemistry and has been used in the synthesis of many compounds. The properties of 5-H-Ind-4-Carb make it a useful reagent in numerous types of reactions, including oxidation and reduction.

Scientific Research Applications

5-H-Ind-4-Carb has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including indenones and indenolones. It has also been used in the synthesis of indan-1-one, a compound that is used in the synthesis of pharmaceuticals. 5-H-Ind-4-Carb has been used in the synthesis of indan-1-one derivatives, which have been used in the development of anticancer drugs. Additionally, 5-H-Ind-4-Carb has been used in the synthesis of indenolones, which are used as inhibitors of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 5-H-Ind-4-Carb is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting COX-2, 5-H-Ind-4-Carb may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-H-Ind-4-Carb are not yet fully understood. However, it is believed that the compound has anti-inflammatory and analgesic effects. Additionally, 5-H-Ind-4-Carb has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, 5-H-Ind-4-Carb may be able to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-H-Ind-4-Carb in lab experiments include its low cost, availability, and easy synthesis. Additionally, 5-H-Ind-4-Carb is a stable compound that is not easily oxidized or reduced. The main limitation of using 5-H-Ind-4-Carb in lab experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on 5-H-Ind-4-Carb. One potential direction is to further explore the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 5-H-Ind-4-Carb in the synthesis of other compounds and drugs. Finally, further research could be done to explore the potential toxicity of 5-H-Ind-4-Carb and its effects on the environment.

Synthesis Methods

5-H-Ind-4-Carb can be synthesized in several ways. The most common method is by the reaction of indan-1-one with hydroxylamine hydrochloride. This reaction is performed in aqueous solution and produces 5-H-Ind-4-Carb in the form of a white solid. Other methods of synthesis include the reaction of indan-1-one with hydrazine hydrate, or the reaction of indan-1-one with sodium hypochlorite.

Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBBUDVCXAKBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.